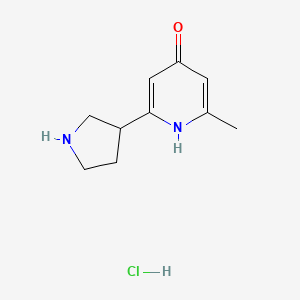

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOHCAWKIRTDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride (CAS No. 1381126-87-9) is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a pyrrolidine moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antibacterial and antifungal properties.

- Molecular Formula : C₁₀H₁₅ClN₂O

- Molecular Weight : 214.69 g/mol

- Structure : The compound features a pyridine ring with a hydroxyl group and a pyrrolidine ring, which may influence its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine and pyrrolidine derivatives. In vitro evaluations have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds in the same class have been reported to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .

- Case Studies :

Antifungal Activity

The compound also demonstrates antifungal properties, which are critical in combating fungal infections that pose health risks.

- Activity Spectrum : Compounds similar to this compound showed antifungal activity with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Effects : The presence of various substituents on the pyridine and pyrrolidine rings can modulate the biological activity. For example, halogen substitutions on the aromatic rings have been shown to enhance antibacterial effects significantly .

Research Findings

A comprehensive review of literature indicates that this compound can be utilized as a lead compound for developing new antibacterial and antifungal agents. Its structural features allow it to interact effectively with biological targets.

| Compound | Biological Activity | MIC (µg/mL) | Target Pathogen |

|---|---|---|---|

| This compound | Antibacterial | 3.12 - 12.5 | S. aureus, E. coli |

| Pyrrolidine derivatives | Antifungal | 16.69 - 78.23 | C. albicans |

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride has gained attention as a potential drug candidate in various therapeutic areas:

- Cancer Therapy: Research indicates that this compound can induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated its ability to activate caspase pathways in HeLa cells, suggesting its role as an anticancer agent.

- Neuroprotection: The compound shows promise in protecting neuronal cells from oxidative stress, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Antimicrobial Activity: It exhibits broad-spectrum activity against resistant bacterial strains, making it a candidate for developing new antibiotics.

Chemical Synthesis

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions: The nitrogen atoms in the pyrrolidine ring can act as nucleophiles, facilitating substitution reactions that are essential for synthesizing derivatives with enhanced biological activity.

- Functionalization: The compound can undergo oxidation and reduction reactions to yield new derivatives that may possess different pharmacological properties.

Cancer Therapy

A notable case study highlighted the compound's mechanism of action in cancer treatment. The study found that it effectively triggers apoptosis through mitochondrial pathways, reducing tumor growth in animal models. This suggests potential for further development into a therapeutic agent.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound. In vitro studies showed that it significantly reduced oxidative damage in neuronal cells, indicating its potential use in therapeutic strategies for neurodegenerative disorders.

Antimicrobial Applications

A comprehensive evaluation of the compound's antimicrobial properties revealed its efficacy against several resistant bacterial strains. This positions it as a promising lead compound for antibiotic development, particularly against pathogens that are currently difficult to treat.

Summary Table of Applications

| Application Area | Description | References |

|---|---|---|

| Cancer Therapy | Induces apoptosis in cancer cells; potential anticancer agent. | |

| Neuroprotection | Protects neuronal cells from oxidative damage; potential treatment for neurodegenerative diseases. | |

| Antimicrobial Activity | Broad-spectrum activity against resistant bacteria; candidate for new antibiotics. | |

| Chemical Synthesis | Building block for complex molecules; undergoes various chemical transformations. |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Structural Comparison of Analogs

Substituent Position and Bioactivity

- Pyrrolidine Position: The target compound’s pyrrolidin-3-yl group at position 6 contrasts with analogs bearing pyrrolidin-2-yl (e.g., (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine diHCl).

- Hydroxyl Group : The -OH group at position 4 distinguishes the target compound from analogs lacking polar substituents (e.g., 2-Methyl-4-(pyrrolidin-2-yl)pyridine diHCl). This group enhances aqueous solubility and may facilitate hydrogen bonding in biological systems .

Heterocyclic Core Variations

- Pyridine vs. Pyrimidine : The pyrimidine-based analog (Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine HCl) introduces an additional nitrogen atom, increasing polarity and altering electronic properties compared to pyridine derivatives .

- Trifluoromethyl Substitution: [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol HCl incorporates a -CF₃ group, which significantly enhances lipophilicity and metabolic stability compared to hydroxyl- or methyl-substituted analogs .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- The hydroxyl group in the target compound likely improves water solubility (logP ~1.2 estimated) compared to non-polar analogs like 2-Methyl-4-(pyrrolidin-2-yl)pyridine diHCl (estimated logP ~2.5) .

- Trifluoromethyl-substituted pyrrolidines (e.g., [(3R,4R)-4-(trifluoromethyl)pyrrolidin-3-yl]methanol HCl) exhibit logP values ~2.8, balancing lipophilicity and solubility .

Stereochemical Considerations

- The (R)-configuration in (R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine diHCl may confer distinct receptor-binding profiles compared to racemic or 3-yl-substituted variants .

Preparation Methods

Hydrogenation-Based Synthesis of 2-Methylpyrrolidine Intermediates

A foundational step involves synthesizing (R)- or (S)-2-methylpyrrolidine, which is a crucial intermediate for the target compound. According to patent WO2008137087A1, this is achieved via catalytic hydrogenation in non-corrosive alkyl alcohol solvents such as tetrahydrofuran (THF) at ambient temperature and above atmospheric pressure. Hydrogen can be supplied as a gas or generated in situ using metal salts and reducing agents like NaBH4.

- Catalysts: Platinum or rhodium salts.

- Solvents: THF preferred for its non-corrosive nature and ease of removal.

- Temperature: Ambient (0°C to room temperature).

- Pressure: Above atmospheric pressure for hydrogen gas.

This method yields 2-methylpyrrolidine directly without isolating intermediates, facilitating subsequent functionalization steps.

Lithiation and Coupling Reactions

The 2-methylpyrrolidine intermediate can be lithiated using n-butyllithium in THF under controlled low temperatures (0 to -20 °C). This lithiated species then reacts with electrophilic halogenated aromatic compounds, such as 2-bromo-6-vinylnaphthalene, to form carbon-carbon bonds essential for constructing the pyridin-4-ol skeleton.

- Reagents: n-Butyllithium, 2-bromo-6-vinylnaphthalene.

- Conditions: Dropwise addition, low temperature (-20 to 0 °C).

- Solvent: THF.

Subsequent coupling with heterocyclic compounds like 2H-pyridazin-3-one in the presence of copper catalysts (preferably copper(I) chloride) and base completes the formation of the pyridine ring with the pyrrolidinyl substituent.

Salt Formation and Purification

The final hydrochloride salt is typically formed by treatment with hydrochloric acid in solvents such as dioxane or methanol. For example, HCl/dioxane is added to a solution of the free base compound in methanol, stirred at room temperature for 12 hours, then concentrated and purified by extraction and recrystallization.

- Acid: HCl in dioxane or aqueous HCl.

- Solvent: Methanol or dioxane.

- Purification: Silica gel chromatography, extraction with dichloromethane, washing, drying over Na2SO4.

This process yields the hydrochloride salt with high purity suitable for pharmaceutical applications.

Reaction Conditions and Parameters

| Step | Reagents/Catalysts | Solvent | Temperature | Pressure | Time | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of 2-methylpyrrolidine | PtCl6, RhCl3, NaBH4 (in situ H2) | THF or alkyl alcohol | Ambient (0°C to RT) | Above atmospheric | Several hours | Non-corrosive solvent, direct product |

| Lithiation & coupling | n-Butyllithium, 2-bromo-6-vinylnaphthalene | THF | -20°C to 0°C | Atmospheric | Controlled addition | Low temperature to avoid side reactions |

| Pyridazinone coupling | 2H-pyridazin-3-one, Cu(I)Cl, base | THF or suitable organic solvent | Ambient to mild heating | Atmospheric | Hours | Copper catalyst crucial for coupling |

| Hydrochloride salt formation | HCl/dioxane or aqueous HCl | Methanol, dioxane | Room temperature | Atmospheric | 12 hours | Purification by chromatography and extraction |

Research Findings and Optimization Notes

- The use of non-corrosive alkyl alcohol solvents such as THF improves safety and scalability of hydrogenation steps.

- Hydrogenation at ambient temperature and above atmospheric pressure ensures high conversion rates and avoids degradation of sensitive intermediates.

- The lithiation step requires precise temperature control to prevent side reactions and ensure regioselectivity in coupling.

- Copper(I) chloride is the preferred catalyst for coupling reactions due to its efficiency and availability.

- Salt formation in methanol with HCl/dioxane provides a stable hydrochloride salt with good crystallinity and purity.

- Purification via silica gel chromatography and extraction ensures removal of impurities and by-products, critical for pharmaceutical-grade material.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Advantages | Challenges/Considerations |

|---|---|---|---|

| Hydrogenation of 2-methylpyrrolidine | Catalytic hydrogenation in THF or alkyl alcohols | Safe, scalable, direct product | Requires hydrogen gas or in situ generation |

| Lithiation and electrophilic coupling | n-Butyllithium lithiation followed by coupling with halogenated aromatics | High regioselectivity, versatile | Requires low temperature control |

| Pyridazinone coupling | Copper(I) chloride catalyzed coupling with 2H-pyridazin-3-one | Efficient ring formation | Catalyst choice critical |

| Hydrochloride salt formation | Treatment with HCl in dioxane/methanol, purification | Stable salt form, high purity | Requires careful pH and solvent control |

Q & A

Basic Research Question

- FTIR/Raman : validates FTIR and Raman spectroscopy for pyridine derivatives, identifying key functional groups (e.g., C-N stretching at ~1,250 cm⁻¹) .

- HPLC : emphasizes HPLC (≥98% purity) with C18 columns and UV detection at 254 nm for hydrochloride salts .

Advanced Research Question

Advanced characterization includes X-ray crystallography ( used for ferrocenyl-pyridine derivatives) and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities . Contradictions in NMR data interpretation (e.g., pyrrolidine ring conformers) may require variable-temperature NMR or DFT calculations, as in ’s quantum chemical methods .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

and recommend storing hydrochloride salts at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation . Stability studies in suggest monitoring pH in aqueous solutions to avoid decomposition .

Advanced Research Question

Long-term stability under accelerated conditions (40°C/75% RH) can reveal degradation pathways. ’s safety data for pyrrolidinone derivatives notes sensitivity to light, necessitating amber glassware . Contradictions arise in hygroscopicity: some hydrochloride salts require desiccants (), while others are stable at room temperature ().

What computational methods are used to predict the compound’s reactivity or interaction with biological targets?

Advanced Research Question

employs B3LYP/6-311++G** and B3PW91/cc-pVTZ basis sets for conformational analysis of pyridine derivatives, predicting electron-density maps for nucleophilic attack sites . Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes, leveraging crystallographic data from .

How can researchers resolve contradictions in pharmacological data across studies?

Advanced Research Question

Discrepancies in IC₅₀ values may stem from assay conditions (e.g., buffer pH, cell lines). ’s tirabrutinib studies highlight the need for standardized kinase inhibition assays . Meta-analyses should compare structural analogs (e.g., ’s chloromethylpyridine derivatives) to isolate substituent effects .

What strategies optimize the compound’s solubility for in vivo studies?

Basic Research Question

and suggest using co-solvents (e.g., DMSO:PBS mixtures) or salt forms (e.g., hydrochloride vs. free base) .

Advanced Research Question

Advanced approaches include nanoformulation (liposomes) or prodrug design. ’s pyrimidinyl-methanol derivatives demonstrate improved solubility via PEGylation .

How are chiral centers in the pyrrolidine ring resolved during synthesis?

Advanced Research Question

and describe chiral HPLC or enzymatic resolution for pyrrolidine derivatives . Asymmetric catalysis (e.g., Evans’ oxazaborolidines) can achieve enantiomeric excess >95%, though steric hindrance in 3-substituted pyrrolidines () complicates selectivity .

What safety protocols are critical for handling this compound?

Basic Research Question

and mandate PPE (gloves, goggles) and fume hoods due to toxicity (H302-H315 codes) . Spill management requires neutralization with NaHCO₃ ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.